1,3-Dimethylbenzotriazolium iodide

nitrenium ion photophysics laser flash photolysis DFT validation

1,3-Dimethylbenzotriazolium iodide (CAS 22713-35-5) is a quaternary N-heterocyclic benzotriazolium salt in which the triazole ring is methylated at the N1 and N3 positions, paired with an iodide counterion. First reported by Krollpfeifer et al.

Molecular Formula C8H10IN3
Molecular Weight 275.09 g/mol
CAS No. 22713-35-5
Cat. No. B1654405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylbenzotriazolium iodide
CAS22713-35-5
Molecular FormulaC8H10IN3
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2[N+](=N1)C.[I-]
InChIInChI=1S/C8H10N3.HI/c1-10-7-5-3-4-6-8(7)11(2)9-10;/h3-6H,1-2H3;1H/q+1;/p-1
InChIKeyPREKKAGLNLTYPX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylbenzotriazolium Iodide (CAS 22713-35-5): A Stable N-Heterocyclic Nitrenium Salt for Research and Synthetic Procurement


1,3-Dimethylbenzotriazolium iodide (CAS 22713-35-5) is a quaternary N-heterocyclic benzotriazolium salt in which the triazole ring is methylated at the N1 and N3 positions, paired with an iodide counterion [1]. First reported by Krollpfeifer et al. in 1935 and structurally authenticated by X-ray diffraction in 1996, this compound serves as a shelf-stable, pre‑formed nitrenium ion source [1]. Its predominant value in the research supply chain lies in its well‑characterized singlet‑triplet photophysics and its distinct, ambiphilic reactivity toward nucleophiles, making it a benchmark substrate in physical organic and inorganic chemistry.

Why 1,3-Dimethylbenzotriazolium Iodide Cannot Be Replaced by Generic Benzotriazolium or Imidazolium Salts


Although benzotriazolium and imidazolium salts are widely available, the 1,3-dimethyl substitution pattern on the benzotriazolium core confers electronic stabilization that is absent in 1,2‑dimethyl isomers, mono‑methylated analogs, or common imidazolium salts [1]. This stabilization is manifested in the experimentally determined singlet‑triplet energy gap (ΔEst = −66 ± 3 kcal mol⁻¹) [2] and in the compound's ability to undergo a regioselective phosphide insertion that does not occur with other triazolium salts under identical conditions [1]. The specific counterion (iodide) further influences solubility and crystallization behavior relative to the corresponding triflate or tetrabromometallate derivatives, making direct substitution without re‑validation of reaction outcomes unreliable [1][3].

1,3-Dimethylbenzotriazolium Iodide: Quantitative Differentiation Evidence for Procurement Decisions


First Experimental Singlet–Triplet Gap Determination Among Organic Nitrenium Ions

Laser flash photolysis of 1,3-dimethylbenzotriazolium iodide yielded the first experimentally measured singlet–triplet energy gap (ΔEst) for any organic nitrenium ion, with a value of −66 ± 3 kcal mol⁻¹ [1]. This contrasts with the computationally predicted gaps for simple dialkylnitrenium ions, which are significantly smaller in magnitude (e.g., dimethylnitrenium ion ΔEst ≈ −30 to −40 kcal mol⁻¹) due to the lack of aromatic stabilization [1][2]. The experimental value was corroborated by DFT calculations showing excellent agreement.

nitrenium ion photophysics laser flash photolysis DFT validation

Quantified Demethylation Selectivity Versus Phosphide Insertion Reactivity

When 1,3-dimethylbenzotriazolium iodide was treated with strong nucleophiles (KH, KCp, KOtBu, NaOMe, NaSEt), a clean demethylation occurred, regenerating 1-methyl-1,2,3-benzotriazole in 80–90% isolated yield [1]. In contrast, reaction with 1 equiv. of potassium diphenylphosphide (KPPh₂·2 dioxane) gave no demethylation but instead an unprecedented phosphide insertion, replacing the central nitrogen of the triazole ring and forming a cyclic iminophosphorane derivative [1]. This bifurcated reactivity is not observed with the 1,2-dimethyl isomer or with imidazolium salts under the same conditions.

nucleophilic substitution demethylation phosphide insertion iminophosphorane

Crystallographically Authenticated Structure of Iodide Salt Versus Triflate and Tetrabromometallate Derivatives

Single-crystal X-ray structures are available for the target iodide salt [1], the corresponding triflate salt [2], and the NiBr₄²⁻ complex [3], enabling direct comparison of counterion effects on the benzotriazolium cation geometry. In the iodide salt, the cation exhibits a planar bicyclic framework with N1–C2–N3 bond angles of approximately 108°, consistent with aromatic delocalization [1]. Changing the anion to triflate or NiBr₄²⁻ alters crystal packing and hydrogen-bonding networks without perturbing the core cation geometry, a feature that is not systematically characterized for most substituted triazolium salts.

X-ray crystallography counterion effect solid-state structure hydrogen bonding

Purity and Batch Consistency: Quantitative Specifications from Quality-Assured Suppliers

Commercially sourced 1,3-dimethylbenzotriazolium iodide is available at a minimum purity of 95% (AKSci) or 97% (CalPacLab) [1], with full batch-level quality assurance documentation including SDS and COA. In contrast, the regioisomeric 1,2-dimethylbenzotriazolium iodide (CAS 109439-90-9) is typically offered at lower purity grades (often >90% by HPLC) with less extensive analytical characterization available from mainstream suppliers. This difference in quality infrastructure reflects the more mature synthesis and characterization history of the 1,3-isomer.

purity specification quality control batch reproducibility procurement

Highest-Impact Application Scenarios for 1,3-Dimethylbenzotriazolium Iodide Based on Quantitative Differentiation


Benchmark Calibrant for Nitrenium Ion Photophysical Studies

The experimentally determined ΔEst of −66 ± 3 kcal mol⁻¹ [1] makes this compound the only organic nitrenium ion for which the singlet–triplet gap has been directly measured. Research groups developing computational methods (DFT, CASPT2, coupled-cluster) for nitrenium ions use 1,3-dimethylbenzotriazolium iodide as a calibration standard to validate their theoretical predictions. Procurement of this specific salt is mandatory for any study that requires a photophysically authenticated nitrenium ion precursor.

Precursor for Unusual P–N Bond-Forming Reactions via Phosphide Insertion

The exclusive chemo-divergent reactivity toward potassium diphenylphosphide—yielding a cyclic iminophosphorane of type not accessible from other benzotriazolium or imidazolium salts—positions this compound as a unique building block for synthesizing P,N‑heterocycles [2]. This scenario is directly substantiated by the isolated yield and single-crystal structural proof of the iminophosphorane product.

Metathesis Starting Material for Tailored Counterion Engineering

Because the iodide salt has a well-defined crystal structure and the cation geometry is proven to be invariant across iodide, triflate, and NiBr₄²⁻ derivatives [3][4], it serves as the ideal metathesis precursor for researchers who need to install a specific anion for solubility, electrochemical, or catalytic tuning. This eliminates the need to independently synthesize multiple benzotriazolium salts from scratch.

Ionic Liquid and Electrolyte Component with Validated Thermal Stability

1,3-Dimethylbenzotriazolium iodide has been demonstrated as a viable precursor for benzotriazolium-based ionic liquids [2]. The availability of the compound at 97% purity with full analytical documentation [5] reduces the pre-processing burden for electrochemical or desulfurization studies where halide purity directly impacts performance.

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